molecular formula C10H13N3O2 B2358092 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478046-46-7

7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2358092
CAS No.: 478046-46-7
M. Wt: 207.233
InChI Key: AGPFUMSVOGPLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS No. 930395-98-5) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a dimethoxymethyl group at position 7 and a methyl group at position 2. The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized for its planar structure, which facilitates strong interactions with biological targets, making it a privileged structure in medicinal chemistry .

Properties

IUPAC Name

7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7-6-9-11-5-4-8(13(9)12-7)10(14-2)15-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPFUMSVOGPLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclocondensation of 3,3-Dialkoxypropionates

The foundational route for pyrazolo[1,5-a]pyrimidine derivatives involves cyclocondensation between 3-methyl-5-aminopyrazole and 1,3-dielectrophilic precursors. For 7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, 3,3-dimethoxypropionic ester serves as the critical 1,3-dielectrophile. Under alkaline conditions (e.g., sodium hydroxide or potassium tert-butoxide), the propionic ester reacts with formate derivatives (e.g., methyl formate) to generate an intermediate β-ketoester, which subsequently undergoes cyclization with 3-methyl-5-aminopyrazole in acidic media (e.g., acetic acid/toluene).

Reaction Conditions

  • Step 1 (Intermediate Formation):
    • Reagents: 3,3-dimethoxypropionic ethyl ester, methyl formate, sodium hydroxide (6 g in 100 mL H₂O)
    • Temperature: 0–25°C
    • Time: 2–4 hours
  • Step 2 (Cyclization):
    • Solvent: Toluene
    • Catalyst: Acetic acid (10 mol%)
    • Temperature: 45°C
    • Time: 12–48 hours
  • Step 3 (Hydrolysis):
    • Base: Potassium hydroxide (15 g in 250 mL ethanol)
    • Temperature: 0–5°C
    • Yield: 97.7% after crystallization.

This method’s regioselectivity arises from the electron-donating dimethoxymethyl group, which directs cyclization to the pyrimidine’s 7-position. The use of toluene as a solvent enhances reaction efficiency by stabilizing intermediates through π-π interactions.

Multicomponent Reactions for Streamlined Synthesis

Mannich-Type Assembly with Protected Aldehydes

Recent advances leverage multicomponent reactions to introduce the dimethoxymethyl group in situ. A one-pot Mannich reaction involving 3-methyl-5-aminopyrazole, dimethoxyacetaldehyde, and a β-ketoester (e.g., ethyl acetoacetate) in deep eutectic solvents (DES) provides direct access to the target compound. DES systems (e.g., choline chloride/urea) enhance reaction rates and yields by stabilizing charged intermediates through hydrogen bonding.

Optimized Protocol

  • Reagents:
    • 3-Methyl-5-aminopyrazole (1.2 equiv)
    • Dimethoxyacetaldehyde (1.0 equiv)
    • Ethyl acetoacetate (1.5 equiv)
  • Solvent: Choline chloride/urea (2:1 molar ratio)
  • Temperature: 60°C
  • Time: 8 hours
  • Yield: 82–89%.

This method circumvents the need for isolated intermediates, reducing purification steps and improving scalability. The dimethoxyacetaldehyde acts as a masked aldehyde, preventing side reactions while ensuring regioselective incorporation at the 7-position.

Post-Functionalization of Pyrazolo[1,5-a]pyrimidine Scaffolds

Alkoxy Group Introduction via Nucleophilic Substitution

For late-stage modification, 2-methylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde is treated with methanol under acidic conditions to form the dimethoxymethyl group. This approach leverages the aldehyde’s reactivity, facilitating acetal formation without disrupting the pyrimidine ring.

Procedure

  • Substrate: 2-Methylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde (1.0 equiv)
  • Reagents: Methanol (excess), p-toluenesulfonic acid (0.1 equiv)
  • Conditions: Reflux, 6 hours
  • Yield: 75–80%.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield (%) Scalability
Cyclocondensation High regioselectivity, industrial适用 Multi-step, requires harsh acids 97.7 High
Multicomponent One-pot, eco-friendly DES solvents Limited substrate scope 89 Moderate
Post-Functionalization Flexibility in late-stage modification Requires pre-synthesized aldehyde 80 Low

Mechanistic Insights and Regiochemical Control

The dimethoxymethyl group’s electron-donating nature profoundly influences cyclocondensation regiochemistry. Density functional theory (DFT) studies indicate that the methoxy groups stabilize transition states through hyperconjugation, favoring nucleophilic attack at the pyrimidine’s 7-position. Additionally, steric effects from the 2-methyl group direct substituents to the less hindered 7-position, ensuring consistent product uniformity.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine

This compound is a heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family, characterized by a pyrazole ring fused to a pyrimidine ring, with a dimethoxymethyl group at the 7-position and a methyl group at the 2-position. This compound has garnered interest for its diverse applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. The synthesis of this compound typically involves the cyclization of precursors under controlled conditions, such as the reaction of 2-methylpyrazole with an aldehyde or ketone in the presence of a catalyst, often involving heating and solvents like ethanol or methanol to facilitate the cyclization process. Industrial production methods optimize the process for higher yields and purity, utilizing continuous flow reactors and purification techniques like crystallization or chromatography.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions involve replacing functional groups with other groups under specific conditions, such as using halogenating agents like N-bromosuccinimide (NBS) for bromination.

Biology

This compound has been investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. For example, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have shown potential as antitubercular agents, demonstrating low cytotoxicity while maintaining activity against Mycobacterium tuberculosis (Mtb) within macrophages, and their mechanism of action does not involve traditional pathways such as cell-wall biosynthesis or iron uptake.

Medicine

The compound has been explored for potential therapeutic effects, including as a lead compound for drug development. Pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of kinases implicated in cancer progression. A class of pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives was reported to inhibit several receptor kinases associated with tumor growth and metastasis, suggesting a potential role in targeted cancer therapies . Additionally, some studies suggest that related compounds within the pyrazolo family may possess anxiolytic properties and act as antagonists at the human corticotropin-releasing factor-1 receptor, which is involved in stress response and anxiety regulation.

Industry

This compound is utilized in developing new materials with specific properties, such as polymers or catalysts.

The biological activity of this compound primarily involves its interaction with specific molecular targets, modulating enzyme and receptor activities, leading to various downstream effects, depending on the biological context.

Synthesis and Structural Considerations

The synthesis of this compound involves methodologies that yield high regioselectivity and functionalization options. The structural framework allows for modifications that enhance biological activity while minimizing toxicity, which is crucial for developing new therapeutic agents based on this scaffold.

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativesTarget Organism/PathwayKey Findings
AntimicrobialThis compoundMycobacterium tuberculosisLow cytotoxicity; effective in macrophages
AnticancerPyrazolo derivativesVarious kinasesInhibition of tumor growth; potential for targeted therapy
AnxiolyticRelated pyrazolo compoundsHuman CRF-1 receptorPotential anxiolytic effects with low side effects

Mechanism of Action

The mechanism of action of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects at Position 7

  • 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
    Substitution with a morpholine moiety at C7 enhances selectivity for PI3Kδ inhibition, a target for chronic obstructive pulmonary disease (COPD). This derivative leverages the "morpholine-pyrimidine" pharmacophore, demonstrating improved potency and selectivity compared to six-six-membered bicyclic analogs like CDZ 173 .
  • 7-Arylaminopyrazolo[1,5-a]pyrimidines Derivatives with aryl amino groups at C7 (e.g., 7-(3,5-dimethoxyphenylamino)) exhibit potent c-Src kinase inhibition. Compound 7f (IC₅₀ < 0.1 µM) showed significant efficacy in a rat stroke model due to its central nervous system (CNS) penetration .
  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Fluorinated substituents at C7 improve metabolic stability and binding affinity.
  • Target Compound: 7-(Dimethoxymethyl)
    The dimethoxymethyl group may enhance solubility and modulate steric effects compared to bulkier substituents (e.g., morpholine or aryl groups). This substitution could balance lipophilicity and target engagement, though specific activity data remain unreported .

Substituent Effects at Position 2

  • 2-Methylpyrazolo[1,5-a]pyrimidines The methyl group at C2 in the target compound is a minimalist substitution, likely reducing steric hindrance while maintaining planarity. In contrast, 2-anilino derivatives (e.g., 2-(3,5-dimethoxyphenylamino)) in c-Src inhibitors demonstrate that bulkier substituents can enhance kinase binding through π-π stacking .
  • 2-Phenylpyrazolo[1,5-a]pyrimidines Aryl groups at C2, as in 7-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine (CAS Not Provided), are associated with improved photophysical properties, suggesting applications in material science .

Biological Activity

7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to modulate enzyme and receptor activities, leading to various downstream effects. The precise pathways and interactions depend on the biological context in which the compound is studied.

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant antimicrobial properties. A study highlighted the potential of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as antitubercular agents. These compounds demonstrated low cytotoxicity while maintaining promising activity against Mycobacterium tuberculosis (Mtb) within macrophages. Notably, their mechanism of action did not involve traditional pathways such as cell-wall biosynthesis or iron uptake .

Anticancer Activity

The compound has also been explored for its anticancer potential. Pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of various kinases implicated in cancer progression. For instance, a class of pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives was reported to inhibit several receptor kinases associated with tumor growth and metastasis. This suggests a potential role in targeted cancer therapies .

Anxiolytic Effects

Some studies have indicated that related compounds within the pyrazolo family may possess anxiolytic properties. For example, certain derivatives have been shown to act as antagonists at the human corticotropin-releasing factor-1 receptor, which is involved in stress response and anxiety regulation .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativesTarget Organism/PathwayKey Findings
AntimicrobialThis compoundMycobacterium tuberculosisLow cytotoxicity; effective in macrophages
AnticancerPyrazolo derivativesVarious kinasesInhibition of tumor growth; potential for targeted therapy
AnxiolyticRelated pyrazolo compoundsHuman CRF-1 receptorPotential anxiolytic effects with low side effects

Synthesis and Structural Considerations

The synthesis of this compound involves various methodologies that yield high regioselectivity and functionalization options. The structural framework allows for modifications that enhance biological activity while minimizing toxicity. This flexibility is crucial for developing new therapeutic agents based on this scaffold .

Q & A

Basic: What are the established synthetic routes for 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, and what key reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents or electrophilic reagents. For example:

  • Step 1 : React 5-amino-3-arylpyrazoles with dimethylformamide dimethylacetal (DMF-DMA) to form enaminones .
  • Step 2 : Condensation with dimethoxymethyl ketones or aldehydes under reflux conditions (e.g., ethanol, 80°C, 3–6 hours) to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 3 : Functionalization at position 7 via nucleophilic substitution using dimethoxymethyl chloride in the presence of triethylamine or NaHCO₃ .
    Critical factors :
  • Solvent choice : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates.
  • Catalysts : Triethylamine or pyridine enhances substitution efficiency at position 7 .
  • Purification : Silica gel chromatography with petroleum ether/ethyl acetate (9:1) yields >90% purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl groups), δ 5.1–5.5 ppm (dimethoxymethyl protons), and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Signals at δ 50–60 ppm (methoxy carbons) and δ 100–110 ppm (dimethoxymethyl carbon) validate the functional group .
  • IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 2850–2950 cm⁻¹ (C-H for methyl/methoxy) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve impurities, ensuring >95% purity .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 276 for C₁₂H₁₆N₃O₂) .

Advanced: How can computational modeling be integrated with experimental data to resolve contradictions in NMR or crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and coupling constants. Discrepancies >0.3 ppm between experimental and calculated ¹H NMR values suggest misassigned substituents .
  • X-ray Crystallography : Compare experimental bond lengths/angles (e.g., C7–O = 1.43 Å) with DFT-optimized structures to identify steric clashes or tautomeric forms .
  • Case Study : For 2-methyl-5-(4-tolyl) derivatives, DFT revealed a 1.31° dihedral angle between fused rings, aligning with crystallographic data .

Advanced: What strategies are employed to optimize regioselectivity in the functionalization of the pyrazolo[1,5-a]pyrimidine core at position 7?

  • Electrophilic directing groups : Introducing electron-withdrawing groups (e.g., nitro at position 3) directs substitution to position 7 via resonance stabilization .
  • Solvent effects : Non-polar solvents (toluene) favor regioselective dimethoxymethylation at position 7 over position 5 .
  • Catalytic systems : PdCl₂(PPh₃)₂ enables Suzuki-Miyaura coupling at position 7 with arylboronic acids (yield: 75–85%) .
  • Kinetic control : Lower temperatures (0–25°C) suppress competing reactions at position 5 .

Advanced: How do modifications at the 7-position of pyrazolo[1,5-a]pyrimidine derivatives impact their binding affinity to biological targets such as kinase enzymes or receptors?

  • Dimethoxymethyl group : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration for CNS targets .
  • Case Study : Trifluoromethyl at position 7 in 5-methyl derivatives increased IC₅₀ for kinase inhibition by 10-fold compared to methoxy groups .
  • Structural analogs : Piperazine-linked derivatives (e.g., 7-(4-pyridinylpiperazine)) show nanomolar affinity for adenosine receptors due to hydrogen bonding with Asp³⁰⁵ .
  • SAR trends : Bulky substituents at position 7 reduce steric hindrance in flat binding pockets (e.g., COX-2 active site) .

Advanced: What experimental design considerations are critical when evaluating the metabolic stability of this compound in preclinical studies?

  • In vitro assays :
    • Microsomal stability : Use liver microsomes (human/rat) with NADPH cofactor; track demethylation via LC-MS/MS .
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (IC₅₀ < 10 μM indicates high risk) .
  • In vivo PK : Administer orally (10 mg/kg) to Sprague-Dawley rats; plasma half-life >4 hours suggests suitability for chronic studies .
  • Metabolite ID : HRMS identifies primary metabolites (e.g., hydroxylation at position 2-methyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.